molecular formula C10H12ClNO2 B1601427 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 131753-22-5

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B1601427
CAS No.: 131753-22-5
M. Wt: 213.66 g/mol
InChI Key: FSQYMCHUWGHIAE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calpain, an enzyme involved in the cleavage of CDK5 natural precursor p35, leading to the formation of a stable CDK5/p25 complex. This interaction is significant in the context of neurodegenerative diseases involving tau protein . Additionally, this compound is involved in reactions catalyzed by transition metals, which are essential for its biochemical activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of CDK5, a protein kinase involved in numerous cellular processes, including cell cycle regulation and neuronal function . By inhibiting the CDK5/p25 complex, this compound can potentially reduce tau hyperphosphorylation, a hallmark of several neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of the CDK5/p25 complex, thereby preventing the hyperphosphorylation of tau protein . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity. Additionally, this compound can interact with other enzymes and proteins, influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of the CDK5/p25 complex, resulting in prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the CDK5/p25 complex without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on cellular function and overall health . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms . The compound can influence metabolic flux and alter metabolite levels, impacting various biochemical processes. For instance, its interaction with transition metal-catalyzed reactions is crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The carboxylic acid group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, oxidation, and purification through crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another important heterocyclic compound with similar structural features but different biological activities.

    Quinoline: A related compound that is fully aromatic and has distinct chemical properties.

    Dihydroquinoline: A partially reduced form of quinoline with different reactivity.

Uniqueness

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQYMCHUWGHIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552782
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131753-22-5
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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